molecular formula C8H7N3O2 B164785 3-(Azidomethyl)benzoic acid CAS No. 905973-32-2

3-(Azidomethyl)benzoic acid

Cat. No. B164785
M. Wt: 177.16 g/mol
InChI Key: YHRRDHYXBMYXQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .

Scientific Research Applications

Conformational Polymorphism Study

  • Scientific Field: Crystal Engineering and Computational Analysis .
  • Application Summary: 3-(Azidomethyl)benzoic acid is used in the study of conformational polymorphism, which is a subtype of polymorphism where unique crystal structures result from different conformers of a molecule .
  • Methods of Application: The study involves crystal structure analysis and computational evaluations. The azidomethyl group is highlighted as a source of conformational polymorphism . Frequency calculations were also conducted on the unrestricted optimizations to ensure a local minimum .
  • Results: Three conformational polymorphs of 3-(Azidomethyl)benzoic acid are reported. All three structures maintain similar carboxylic acid dimers and π–π stacking .

Corrosion Inhibition

  • Scientific Field: Material Science and Corrosion Engineering .
  • Application Summary: Benzoic acid derivatives, including 3-(Azidomethyl)benzoic acid, are studied for their potential as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The study uses weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations are also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
  • Results: The inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .

Covalent Surface Functionalization of Carbon Nanostructures

  • Scientific Field: Material Science and Nanotechnology .
  • Application Summary: 3-(Azidomethyl)benzoic acid is used in the covalent surface functionalization of carbon nanostructures . This process is crucial for enhancing the properties of carbon-based materials and expanding their applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The outcomes of this application are not specified in the available resources .

Future Directions

The study on conformational polymorphism of 3-(Azidomethyl)benzoic acid suggests potential implications in the design of solid-state reactions . This could open up new avenues for research in the field of crystal engineering and pharmaceuticals.

properties

IUPAC Name

3-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRDHYXBMYXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Decato, M Jahnke, O Berryman - Acta Crystallographica Section C …, 2023 - scripts.iucr.org
Three conformational polymorphs of 3-(azidomethyl)benzoic acid, C8H7N3O2, are reported. All three structures maintain similar carboxylic acid dimers and π–π stacking. Crystal …
Number of citations: 3 scripts.iucr.org
Y Itoh, P Zhan, T Tojo, P Jaikhan, Y Ota… - Journal of Medicinal …, 2023 - ACS Publications
Histone deacetylase 1 and 2 (HDAC1/2) inhibitors are potentially useful as tools for probing the biological functions of the isoforms and as therapeutic agents for cancer and …
Number of citations: 3 pubs.acs.org
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org
JS Wu, SY Lin, FY Liao, WC Hsiao… - Journal of medicinal …, 2015 - ACS Publications
A structure-based virtual screening strategy, comprising homology modeling, ligand–support binding site optimization, virtual screening, and structure clustering analysis, was …
Number of citations: 59 pubs.acs.org
B Peschke, M Zundel, S Bak, TR Clausen… - Bioorganic & medicinal …, 2007 - Elsevier
A two-step strategy was used for the preparation of C-terminally PEGylated hGH-derivatives. In a first step a CPY-catalyzed transpeptidation was performed on hGH-Leu-Ala, introducing …
Number of citations: 34 www.sciencedirect.com
Y Sako, S Ichikawa, A Osada, A Matsuda - Bioorganic & medicinal …, 2010 - Elsevier
The structure–activity relationship (SAR) of 5-substituted pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives 5 was investigated for their potential as Chk1 inhibitors for possible chemo…
Number of citations: 11 www.sciencedirect.com
JJ Ciardiello, HL Stewart, HF Sore, W Galloway… - Bioorganic & Medicinal …, 2017 - Elsevier
Recent years have witnessed a global decline in the productivity and advancement of the pharmaceutical industry. A major contributing factor to this is the downturn in drug discovery …
Number of citations: 26 www.sciencedirect.com

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